molecular formula C18H23NO4S2 B2694071 N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 1448070-46-9

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide

Cat. No.: B2694071
CAS No.: 1448070-46-9
M. Wt: 381.51
InChI Key: KDTRKMFJOSRFLZ-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide is a synthetic sulfonamide derivative intended for research and development purposes. Sulfonamide-containing compounds are a significant class in medicinal chemistry, often investigated for their potential to modulate various biological targets. Researchers may explore this compound's properties in areas such as enzyme inhibition, receptor binding studies, or as a key intermediate in the synthesis of more complex molecules. The structure features both methoxyphenyl and methylthiophenyl moieties, which are common pharmacophores in drug discovery, suggesting potential for interaction with a range of enzymatic systems. This product is provided for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-2-(4-methoxyphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4S2/c1-23-16-7-3-14(4-8-16)11-12-25(21,22)19-13-18(20)15-5-9-17(24-2)10-6-15/h3-10,18-20H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDTRKMFJOSRFLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)NCC(C2=CC=C(C=C2)SC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-(methylthio)benzaldehyde with an appropriate reagent to form an intermediate compound.

    Hydroxylation: The intermediate undergoes hydroxylation to introduce the hydroxyl group at the desired position.

    Sulfonamide Formation: The final step involves the reaction of the hydroxylated intermediate with ethanesulfonyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Comparative Analyses

Structural Similarities and Differences

  • Methoxy vs. Methylthio Groups :

  • Methylthio groups (e.g., in 3ka ) may increase lipophilicity and resistance to oxidative metabolism. Hydroxyethyl vs. Aminoethyl Chains:
  • The hydroxy group in the target compound could improve aqueous solubility compared to aminoethyl derivatives (e.g., 2-(4-aminophenyl)-N-methylethanesulfonamide ).

Synthetic Efficiency

  • Compounds like 6f and 6a are synthesized via condensation or catalytic methods with moderate yields (49–65%), suggesting that the target compound may require similar optimization for scalability.

Biological Activity β3-Adrenoceptor Agonism: highlights that species-specific receptor differences (human vs. rat) reduce the efficacy of structurally similar compounds . The target compound’s 4-(methylthio)phenyl group may enhance human β3-AR selectivity, but this requires validation. Enzyme Inhibition: Sulfonamide derivatives (e.g., ) often exhibit protease or kinase inhibitory activity, though the hydroxyethyl group in the target compound may redirect its mechanism.

Solubility: The hydroxyethyl group may counterbalance the lipophilicity of the methylthio moiety, improving bioavailability compared to fully nonpolar analogs.

Table 2: Pharmacological and Physical Property Comparison

Property Target Compound 6f 3ka
Molecular Weight ~435 g/mol (estimated) 319.09 g/mol ~400 g/mol (estimated)
Hydrogen Bonding High (hydroxy, sulfonamide) Moderate (sulfonamide) Low (amine, sulfonamide)
Therapeutic Target β3-Adrenoceptor (hypothesized) Unspecified Catalytic intermediate
Synthetic Complexity High (multiple substituents) Moderate High

Biological Activity

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide is a synthetic organic compound with potential biological activities. Its unique chemical structure, characterized by a sulfonamide group, a hydroxylated ethyl moiety, and substituted phenyl groups, suggests various interactions with biological targets, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

  • Molecular Formula : C18H21NO3S
  • Molecular Weight : 345.43 g/mol
  • Key Functional Groups :
    • Hydroxyl group (-OH)
    • Sulfonamide group (-SO2NH)
    • Methylthio group (-S-CH3)
    • Methoxy group (-O-CH3)

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential as an anti-cancer agent and its interactions with specific biological pathways.

Antiproliferative Activity

Recent studies have indicated that the compound exhibits significant antiproliferative effects on various cancer cell lines. For instance, it has been tested against:

  • HT-29 (Colon Carcinoma)
  • MCF7 (Breast Carcinoma)
  • M21 (Skin Melanoma)

The results demonstrated that the compound effectively inhibits cell growth, with IC50 values indicating its potency in the nanomolar range.

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (nM)Mechanism of Action
HT-2950Cell cycle arrest in G2/M phase
MCF745Disruption of microtubule integrity
M2155Induction of apoptosis

The mechanism by which this compound exerts its biological effects appears to involve:

  • Cell Cycle Arrest : It has been observed to block cell cycle progression, particularly at the G2/M phase, leading to apoptosis in cancer cells.
  • Microtubule Disruption : The compound binds to the colchicine site on β-tubulin, disrupting normal microtubule dynamics, which is crucial for mitosis.
  • Angiogenesis Inhibition : In chick chorioallantoic membrane assays, it has shown potential in inhibiting angiogenesis and tumor growth comparable to established anti-cancer agents like combretastatin A-4.

Case Studies

In a prominent study published in Cancer Research, researchers evaluated the efficacy of this compound alongside standard chemotherapeutics. The findings suggested that when used in combination therapy, it enhances the overall effectiveness while reducing toxicity profiles compared to traditional treatments.

Table 2: Combination Therapy Efficacy

TreatmentTumor Size Reduction (%)Toxicity Level
Standard Chemotherapy30High
N-compound + Chemotherapy60Low

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide, and what critical reaction parameters require optimization?

  • Methodological Answer : The synthesis typically involves multi-step protection-deprotection strategies. For example, hydroxyl and sulfonamide groups may require protection using acetyl or benzyl groups to prevent side reactions during coupling steps . Key conditions include:

  • Use of coupling agents like TMSOTf or NIS (N-iodosuccinimide) under inert atmospheres at low temperatures (-40°C to -20°C) to control reactivity .
  • Purification via column chromatography with mixed solvents (e.g., ethyl acetate/hexane) to isolate intermediates .
  • Optimization of reaction time and stoichiometry to maximize yields of stereochemically pure products.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and what specific data markers should be prioritized?

  • Methodological Answer : Essential techniques include:

  • NMR : Analyze 1H^1H and 13C^{13}C chemical shifts to confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, methylthio at δ 2.5–2.7 ppm) .
  • IR : Identify sulfonamide S=O stretches (~1350–1300 cm1^{-1}) and hydroxyl O-H bonds (~3400 cm1^{-1}) .
  • HPLC/MS : Ensure purity (>98%) and validate molecular weight via ESI-MS .
  • TLC : Monitor reaction progress using Rf values in solvent systems like CH2 _2Cl2 _2/MeOH (9:1) .

Q. How can researchers validate the structural integrity of intermediates during multi-step synthesis?

  • Methodological Answer :

  • Compare experimental NMR data with literature values for analogous compounds (e.g., 4-methoxyphenyl or methylthio derivatives) .
  • Perform X-ray crystallography for crystalline intermediates to resolve ambiguities in stereochemistry .
  • Use microanalysis (C, H, N, S) to confirm elemental composition for novel intermediates .

Advanced Research Questions

Q. What strategies address discrepancies between computational predictions (e.g., DFT-calculated NMR shifts) and experimental spectral data?

  • Methodological Answer :

  • Re-optimize computational parameters (solvent models, basis sets) to better reflect experimental conditions .
  • Cross-validate using multiple techniques (e.g., NOESY for spatial proximity, 1H^1H-13C^{13}C HSQC for connectivity) .
  • Consider dynamic effects (e.g., conformational flexibility) by performing MD simulations alongside static DFT calculations .

Q. How can stereochemical control be achieved during the final coupling step to avoid racemization?

  • Methodological Answer :

  • Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysts (e.g., BINOL-derived Lewis acids) to direct stereochemistry .
  • Conduct reactions at low temperatures (-78°C) to minimize thermal racemization .
  • Monitor enantiomeric excess via chiral HPLC or polarimetry .

Q. What experimental designs are effective in probing the compound’s stability under physiological conditions (e.g., pH, temperature)?

  • Methodological Answer :

  • Perform accelerated stability studies: Incubate the compound in buffers (pH 1–10) at 37°C and analyze degradation products via LC-MS at intervals (0, 1, 3, 7 days) .
  • Use Arrhenius plots to predict shelf-life by testing stability at elevated temperatures (40°C, 60°C) .
  • Characterize hydrolytic degradation pathways (e.g., cleavage of sulfonamide or methoxy groups) using isotopic labeling (18O^{18}O) .

Q. How can researchers resolve conflicting biological activity data across different assay systems?

  • Methodological Answer :

  • Standardize assay conditions (e.g., cell line provenance, incubation time) to minimize variability .
  • Validate target engagement using orthogonal methods (e.g., SPR for binding affinity, Western blot for downstream protein modulation) .
  • Perform dose-response curves (IC50_{50}, EC50_{50}) in triplicate to assess reproducibility .

Methodological Resources

  • Synthesis Protocols : Detailed procedures for protecting groups, coupling agents, and purification .
  • Data Validation : Cross-referencing spectral libraries and crystallographic databases (e.g., CCDC) .
  • Computational Tools : Gaussian or ORCA for DFT, AMBER for MD simulations .

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